![molecular formula C14H12O2 B2417952 12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene CAS No. 22794-75-8](/img/structure/B2417952.png)
12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene is a complex organic compound with the molecular formula C14H12O2 This compound is characterized by its unique tetracyclic structure, which includes multiple fused rings and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally involves the formation of the tetracyclic core through a series of cyclization reactions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure .
Industrial Production Methods: While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates involved in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
- Reduction: Reduction reactions can modify the compound’s structure, potentially opening up new functional groups or altering existing ones.
- Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups .
- Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
- Catalysts: Various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), can be used to facilitate reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene has several applications in scientific research:
- Chemistry: The compound is used as a model system to study complex organic reactions and mechanisms.
- Biology: Researchers investigate its potential biological activity and interactions with various biomolecules.
- Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
- Industry: Its potential applications in materials science and nanotechnology are also being explored .
Wirkmechanismus
The mechanism by which 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity, or interacting with nucleic acids. The exact pathways and targets can vary based on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- Methyl (7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.0~1,10~.0~3,8~]pentadeca-3,5,7-trien-13-yl)acetate: This compound shares a similar tetracyclic structure but differs in its functional groups and overall molecular composition .
- 5,6,14-trihydroxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one: Another structurally related compound with different substituents and functional groups .
Uniqueness: 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene is unique due to its specific arrangement of rings and oxygen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for studying complex organic reactions and exploring new applications in various scientific fields .
Eigenschaften
IUPAC Name |
12,16-dioxatetracyclo[11.2.1.02,11.03,8]hexadeca-2(11),3,5,7,9-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-2-4-10-9(3-1)5-6-11-14(10)12-7-8-13(15-11)16-12/h1-6,12-13H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAXCVIQWFJUHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2OC1C3=C(O2)C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2417869.png)


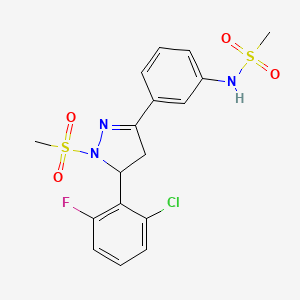
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine](/img/structure/B2417876.png)
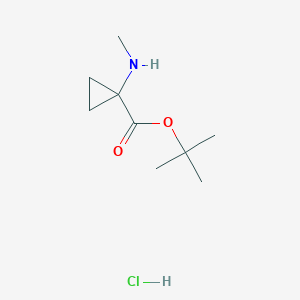
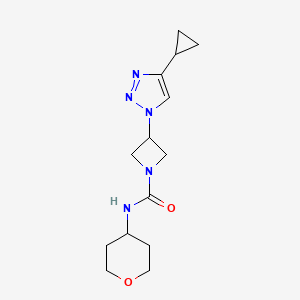
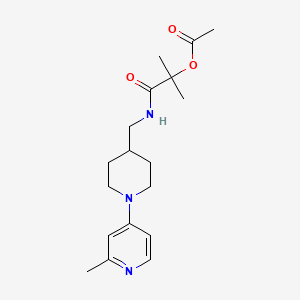
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2417880.png)
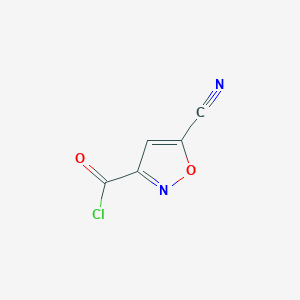
dimethylsilane](/img/structure/B2417885.png)
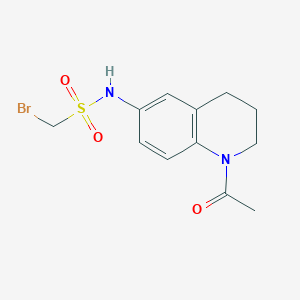
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2417887.png)
![1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2417892.png)
